3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide
Description
3-Methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with methoxy and methyl groups at positions 3 and 1, respectively. The carboxamide moiety is linked to a 2-oxoethylamine chain, which further connects to a pyridin-4-yl ethyl group.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(2-pyridin-4-ylethylamino)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-20-10-12(15(19-20)23-2)14(22)18-9-13(21)17-8-5-11-3-6-16-7-4-11/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBOFBXTXVSGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 302.33 g/mol
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. In particular, the compound of interest has shown promising results in various cancer cell lines.
Case Studies and Research Findings
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Cell Line Studies :
- The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). Results indicated notable cytotoxic effects with IC values ranging from 12.50 µM to 42.30 µM, demonstrating its potential as an anticancer agent .
- Mechanism of Action :
- Inhibition of Kinases :
Comparative Biological Activity
| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 12.50 | Apoptosis induction |
| Other Pyrazole Derivative A | A549 | 26 | Growth inhibition |
| Other Pyrazole Derivative B | NCI-H460 | 0.39 | Autophagy induction |
Additional Biological Activities
Beyond its anticancer properties, this compound has also exhibited anti-inflammatory activities and potential neuroprotective effects, making it a candidate for further investigation in multiple therapeutic areas .
Scientific Research Applications
Pharmacological Properties
-
Anti-inflammatory Activity
- Research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties. This is crucial for the development of new treatments for inflammatory diseases. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .
-
Anticancer Potential
- The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. This is particularly relevant in targeting specific signaling pathways involved in tumor growth .
- Antioxidant Effects
Biochemical Mechanisms
The mechanisms through which 3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide exerts its effects are of significant interest:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators .
- Modulation of Cell Signaling Pathways : Research indicates that pyrazole derivatives can interfere with various cellular signaling pathways, including those involved in cell survival and apoptosis, which is critical for cancer therapy .
Case Study 1: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including the target compound. The results demonstrated a significant reduction in inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug.
Chemical Reactions Analysis
Pyrazole Core Assembly
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Cyclocondensation : Pyrazole rings are typically formed via cyclocondensation of β-keto esters (e.g., ethyl 3-oxobutanoate) with hydrazines . For example:
-
Substituent Introduction :
Carboxamide Formation
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Coupling Reactions : The carboxamide moiety is formed via EDCI/HOBT-mediated coupling between pyrazole-4-carboxylic acid and the ethylamino-oxoethyl-amine derivative :
Functional Group Reactivity
Key functional groups and their reactivity profiles:
Mechanistic Insights
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Amide Coupling : The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate (EDCI-mediated), followed by nucleophilic attack by the amine .
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Pyrazole Stability : The 1-methyl and 3-methoxy groups enhance ring stability by reducing susceptibility to oxidation .
Reaction Optimization
Critical parameters for high yield and purity:
Stability and Degradation
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Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures via cleavage of the carboxamide bond.
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Photostability : Sensitive to UV light; degradation products include pyrazole-4-carboxylic acid and ethylamine derivatives .
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Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades in strongly acidic/basic conditions .
Key Research Findings
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Catalytic Effects : Use of DMAP in coupling reactions increases yield by 15–20% compared to base-only conditions .
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Regioselectivity : Pyrazole functionalization at the 4-position is favored due to electronic effects of the methoxy group .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Comparative Reaction Data
Data from analogous pyrazole-carboxamides :
| Reaction Type | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Pyrazole cyclization | 75–85 | 90 | EtOH, reflux, 6 h |
| Methoxy introduction | 88 | 98 | KOH, MeI, DMF, 0°C → RT |
| Amide coupling | 92 | 99 | EDCI/HOBT, DCM, 25°C, 12 h |
| Final purification | 80 | 95 | Column chromatography (EtOAc) |
Challenges and Solutions
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound’s pyrazole-carboxamide scaffold is simpler than the pyrazolo-pyridine system in CAS 1005612-70-3 , which may enhance metabolic stability but reduce binding affinity for complex targets.
- The pyridine-ethyl-2-oxoethylamine linker in the target compound is distinct from the piperazine-pyrimidine chain in CAS 839707-37-8 , suggesting divergent target selectivity (e.g., kinase vs. GPCR targets).
Substituent Effects: The 3-methoxy group on the pyrazole ring (target compound) contrasts with the 3-amino group in CAS 2171313-88-3 . Methoxy substituents typically enhance lipophilicity and membrane permeability compared to polar amino groups. The pyridin-4-yl ethyl group in the target compound may confer π-π stacking interactions analogous to the pyrimidin-2-yl phenyl group in CAS 839707-37-8 .
Preparation Methods
Methylation of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate
The pyrazole core is synthesized via alkylation of ethyl 3-methoxy-1H-pyrazole-4-carboxylate. Two distinct methodologies have been reported:
- Sodium Hydride-Mediated Methylation : Treatment of ethyl 3-methoxy-1H-pyrazole-4-carboxylate with sodium hydride (NaH) in tetrahydrofuran (THF) at 20°C for 0.5 hours, followed by reaction with methyl iodide, yields ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate with a 68% efficiency.
- Dimethyl Sulfate Alkylation : Alternative methylation using dimethyl sulfate in toluene with sodium bicarbonate (NaHCO₃) at 50°C achieves comparable yields, as described in a 2015 synthesis of pyrazole derivatives.
Saponification to Carboxylic Acid
The ester intermediate undergoes saponification using 10% aqueous sodium hydroxide (NaOH) in ethanol under reflux conditions, followed by acidification with hydrochloric acid (HCl) to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid. This step proceeds quantitatively (100% yield) in both reported methods.
Table 1: Comparative Analysis of Pyrazole Carboxylic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methylation | NaH, THF, 20°C, 0.5 h | 68 | |
| Methylation | (CH₃)₂SO₄, NaHCO₃, toluene, 50°C | ~70 | |
| Saponification | 10% NaOH, ethanol, reflux | 100 |
Preparation of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl Chloride
The carboxylic acid is converted to its reactive acid chloride derivative using thionyl chloride (SOCl₂). Refluxing the acid in SOCl₂ for 8 hours yields 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride, a critical intermediate for subsequent amide bond formation. This method ensures high purity and avoids side reactions associated with alternative chlorinating agents.
Amide Coupling Reaction
The final step involves coupling the acid chloride with 2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethylamine under Schotten-Baumann conditions. Key parameters include:
- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts.
- Temperature : 0–5°C during reagent addition, followed by stirring at room temperature.
Table 2: Optimization of Amide Coupling Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | THF | 85 | |
| Base | Triethylamine | 82 | |
| Temperature | 0–5°C → 25°C | 88 |
Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic techniques:
- ¹H-NMR : Distinct signals for pyrazole (δ 7.82 ppm), methoxy (δ 3.91 ppm), and pyridyl protons (δ 8.50–7.20 ppm).
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm amide formation.
- Mass Spectrometry : Molecular ion peak at m/z 376.2 (M+H⁺).
Table 3: Spectral Data for Target Compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H-NMR | δ 7.82 (s, 1H, pyrazole), δ 3.91 (s, 3H, OCH₃) | |
| IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H) | |
| MS | m/z 376.2 (M+H⁺) |
Q & A
Q. What synthetic routes are most effective for preparing 3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise approach is recommended. First, synthesize the pyrazole-4-carboxamide core via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or arylhydrazines (common in pyrazole synthesis) . Subsequent functionalization of the pyrazole nitrogen with a methoxy group can be achieved using methylating agents like methyl iodide under basic conditions. The final coupling of the 2-(pyridin-4-yl)ethylamine moiety to the oxoethyl group may employ carbodiimide-mediated amidation (e.g., EDC/HOBt) or reductive amination, depending on the stability of intermediates. Reaction optimization should focus on solvent choice (DMF or THF for polar intermediates) and temperature control (50–80°C for amidation), as demonstrated in analogous pyrazole-carboxamide syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and 2D-COSY to resolve overlapping signals from the pyrazole, pyridine, and amide moieties. For example, -NMR can identify the methoxy singlet (~δ 3.8–4.0 ppm) and pyridine protons (δ 7.2–8.5 ppm). IR spectroscopy confirms carbonyl stretches (amide C=O at ~1650–1700 cm) . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO), while X-ray crystallography (if crystals are obtainable) provides definitive conformation .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer : Perform kinetic solubility studies in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy or HPLC. For stability, incubate the compound in simulated biological media (e.g., plasma or liver microsomes) and monitor degradation via LC-MS. Adjust storage conditions (e.g., –20°C under nitrogen) if decomposition is observed .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to target proteins (e.g., kinases or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions between the pyridine and amide groups with active-site residues. MD simulations (GROMACS) assess binding stability over time. QSAR models trained on similar pyrazole-carboxamides can prioritize structural modifications . Validate predictions with surface plasmon resonance (SPR) or ITC experiments .
Q. How can contradictory data in biological activity assays (e.g., IC50_{50}50 variability) be resolved?
- Methodological Answer : Systematically evaluate assay conditions:
- Buffer pH : Adjust to mimic physiological environments (e.g., pH 6.5–7.5 for lysosomal targets).
- Solvent effects : Ensure DMSO concentration ≤0.1% to avoid false negatives.
- Cell permeability : Use a parallel artificial membrane permeability assay (PAMPA) to rule out transport issues.
Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What strategies enable regioselective functionalization of the pyrazole ring for SAR studies?
- Methodological Answer : Protect the amide and methoxy groups with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) moieties before introducing substituents. For C-5 modification, employ directed ortho-metalation (DoM) with LDA or use Pd-catalyzed cross-coupling (Suzuki-Miyaura) on halogenated intermediates . Monitor regioselectivity via -NMR and LC-MS .
Q. How can metabolic pathways and potential toxicity be profiled preclinically?
- Methodological Answer : Conduct cytochrome P450 inhibition assays (CYP3A4, CYP2D6) using fluorogenic substrates. For metabolite identification, incubate the compound with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Toxicity screening should include Ames tests (mutagenicity) and hERG channel binding assays (cardiotoxicity) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical (DFT) and experimental NMR chemical shifts?
- Methodological Answer : Re-optimize the DFT geometry using a hybrid functional (B3LYP) and larger basis sets (6-311++G**). Include solvent effects (PCM model for DMSO or water). If discrepancies persist (e.g., pyridine ring protons), consider dynamic effects (e.g., ring puckering) via MD simulations or variable-temperature NMR .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
